molecular formula C7H9N3O2 B2402180 1-(5-Methyl-2-nitrophenyl)hydrazine CAS No. 56637-42-4

1-(5-Methyl-2-nitrophenyl)hydrazine

Cat. No.: B2402180
CAS No.: 56637-42-4
M. Wt: 167.168
InChI Key: ZFSWIJVMQFUDEG-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 5-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, dichloromethane.

    Substitution: Alkyl halides, acetone.

Major Products Formed:

    Reduction: 1-(5-Methyl-2-aminophenyl)hydrazine.

    Oxidation: Azides or other nitrogen-containing compounds.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(2-Nitrophenyl)hydrazine
  • 1-(4-Nitrophenyl)hydrazine
  • 1-(3-Methyl-2-nitrophenyl)hydrazine

Comparison: 1-(5-Methyl-2-nitrophenyl)hydrazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

(5-methyl-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSWIJVMQFUDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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